4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that features a fluorinated benzamide moiety linked to a tosylated pyrrolidine ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, which suggest that they can have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Tosylated Pyrrolidine: The starting material, pyrrolidine, is tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (TEA) to yield 1-tosylpyrrolidine.
Fluorination of Benzamide: The benzamide moiety is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The tosylated pyrrolidine and fluorinated benzamide are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tosyl group can be oxidized to a sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: m-CPBA in dichloromethane (DCM).
Major Products
Substitution: Various substituted benzamides.
Reduction: 4-fluoro-N-((1-aminopyrrolidin-2-yl)methyl)benzamide.
Oxidation: 4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzenesulfonamide.
Scientific Research Applications
4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of fluorinated benzamides on biological systems, including enzyme inhibition and receptor binding.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(pyrrolidin-2-ylmethyl)benzamide: Lacks the tosyl group, which may affect its solubility and reactivity.
N-((1-tosylpyrrolidin-2-yl)methyl)benzamide: Lacks the fluorine atom, which may reduce its binding affinity in biological applications.
Uniqueness
4-fluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of both the fluorine atom and the tosyl group. The fluorine atom can enhance biological activity, while the tosyl group can improve solubility and stability.
Properties
IUPAC Name |
4-fluoro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-4-10-18(11-5-14)26(24,25)22-12-2-3-17(22)13-21-19(23)15-6-8-16(20)9-7-15/h4-11,17H,2-3,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTNUEDLJVSSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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